

An In-depth Technical Guide to (S,R,S)-AHPC-Based PROTACs

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Compound of Interest

Compound Name: (S,R,S)-AHPC-CO-
bicyclo[2.2.2]octane-CHO

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Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's own ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.^[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. Among the various E3 ligase ligands, (S,R,S)- α -hydroxy- γ -prolyl- β -cyclohexylalanine (AHPC) has gained significant traction as a potent binder of the von Hippel-Lindau (VHL) E3 ligase.^{[1][2]} This technical guide provides a comprehensive overview of the core principles, design considerations, and practical applications of (S,R,S)-AHPC-based PROTACs.

The mechanism of action of (S,R,S)-AHPC-based PROTACs involves the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively eliminating it from the cell.^[1]

Data Presentation

The efficacy of (S,R,S)-AHPC-based PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data for a selection of VHL-recruiting PROTACs targeting various proteins.

PROTAC Name	Target Protein	Cell Line	DC50 (nM)	Dmax (%)	Linker Type
LC-2	KRAS G12C	NCI-H2030	590	~80	PEG-based
NCI-H23	250	>90	PEG-based		
MIA PaCa-2	320	~75	PEG-based		
SW1573	760	~90	PEG-based		
NCI-H358	250	~90	PEG-based		
ARV-771	BET Bromodomains (BRD2/3/4)	22Rv1	< 1	>95	Alkyl/Ether
SJFα	p38α	MOLM-14	7.16	97.4	Not Specified
TBK1 PROTAC® 3i	TBK1	293T	12	96	PEG-based
PROTAC FAK degrader 1	FAK	PC3	3.0	Not Specified	PEG-based
ARD-69	Androgen Receptor (AR)	LNCaP	0.86	>95	Piperidine/Alkyne
VCaP	0.76	>95	Piperidine/Alkyne		
22Rv1	10.4	>95	Piperidine/Alkyne		
CDK2/9 Degradator (Cpd F3)	CDK2	22Rv1	62	Not Specified	Not Specified
CDK9	22Rv1	33	Not Specified	Not Specified	

Table 1: Degradation Efficacy of various (S,R,S)-AHPC-based PROTACs.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)

The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[\[2\]](#) The choice of linker can significantly impact the potency and selectivity of the degrader.

Linker Type	Common Motifs	Key Physicochemical Properties
Flexible Linkers	Polyethylene Glycol (PEG), Alkyl Chains	Enhance solubility (PEG), provide conformational flexibility. Can have high number of rotatable bonds.
Rigid Linkers	Piperidine, Piperazine, Alkynes	Pre-organize the PROTAC conformation, can improve cell permeability.

Table 2: General Properties of Common PROTAC Linkers.[\[29\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)

Experimental Protocols

Synthesis of an (S,R,S)-AHPC-based PROTAC

This protocol describes a general method for the synthesis of an (S,R,S)-AHPC-based PROTAC, exemplified by the coupling of an (S,R,S)-AHPC-PEG-acid linker to an amine-containing warhead.[\[2\]](#)[\[33\]](#)

Materials:

- (S,R,S)-AHPC-PEG_n-COOH (e.g., n=4, 6, 8)
- Amine-containing warhead
- Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)/NHS (N-Hydroxysuccinimide)

- Base: DIPEA (N,N-Diisopropylethylamine)
- Solvents: Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane)
- Purification system: Preparative HPLC or flash chromatography

Procedure:

- Activation of the Linker (if using EDC/NHS):
 - Dissolve (S,R,S)-AHPC-PEGn-COOH (1.1 equivalents) in anhydrous DMF.
 - Add EDC (1.2 equivalents) and NHS (1.2 equivalents).
 - Stir the mixture at room temperature for 30 minutes.
- Coupling Reaction:
 - In a separate flask, dissolve the amine-containing warhead (1 equivalent) in anhydrous DMF.
 - Add the activated linker solution (if using EDC/NHS) or add (S,R,S)-AHPC-PEGn-COOH (1.1 equivalents) and HATU (1.2 equivalents) directly to the warhead solution.
 - Add DIPEA (3 equivalents) to the reaction mixture.
 - Stir the reaction at room temperature for 12-24 hours.
 - Monitor the reaction progress by LC-MS.
- Work-up and Purification:
 - Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by preparative HPLC or flash chromatography to obtain the final PROTAC.
- Confirm the identity and purity of the final product by NMR and LC-MS.

Western Blot for Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cultured cells treated with an (S,R,S)-AHPC-based PROTAC.

Materials:

- Cell line expressing the target protein
- (S,R,S)-AHPC-based PROTAC
- DMSO (vehicle control)
- Cell culture medium and supplements
- PBS (Phosphate-Buffered Saline)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels, running buffer, and transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against the target protein
- Primary antibody against a loading control (e.g., GAPDH, β -actin)
- HRP-conjugated secondary antibody

- ECL chemiluminescent substrate
- Imaging system

Procedure:

- Cell Treatment:
 - Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
 - Treat the cells with a serial dilution of the PROTAC or DMSO vehicle control for a predetermined time (e.g., 24 hours).
- Cell Lysis:
 - After treatment, wash the cells with ice-cold PBS.
 - Add ice-cold lysis buffer to each well and incubate on ice for 30 minutes.
 - Scrape the cells and collect the lysate.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Collect the supernatant containing the protein lysate.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
 - Boil the samples at 95°C for 5-10 minutes.
 - Load equal amounts of protein per lane on an SDS-PAGE gel.
 - Separate the proteins by electrophoresis.

- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Detection and Analysis:
 - Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
 - Quantify the band intensities using densitometry software.
 - Normalize the target protein band intensity to the corresponding loading control.
 - Calculate the percentage of protein degradation relative to the vehicle-treated control.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of a PROTAC to induce the ubiquitination of a target protein in a cell-free system.

Materials:

- Recombinant E1 activating enzyme
- Recombinant E2 conjugating enzyme (e.g., UBE2D2)
- Recombinant ubiquitin
- Recombinant VHL/Elongin B/Elongin C (VBC) complex
- Purified recombinant target protein

- (S,R,S)-AHPC-based PROTAC
- ATP
- Ubiquitination reaction buffer
- SDS-PAGE and Western blotting reagents

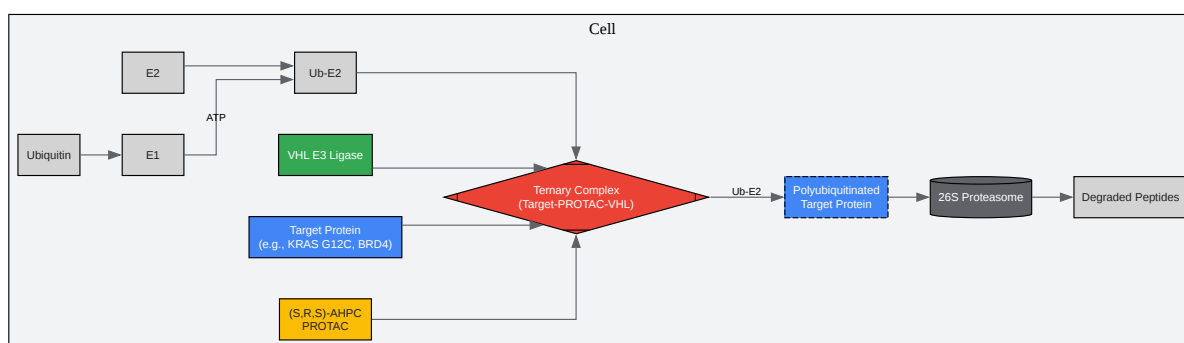
Procedure:

- Reaction Setup:
 - On ice, prepare a master mix containing ubiquitination buffer, ATP, E1 enzyme, E2 enzyme, and ubiquitin.
 - Aliquot the master mix into reaction tubes.
 - Add the VBC complex and the purified target protein to the respective tubes.
 - Add the PROTAC at various concentrations or DMSO as a vehicle control.
 - Include control reactions, such as "no E1," "no E3," and "no PROTAC."
- Incubation:
 - Incubate the reaction mixtures at 37°C for 1-2 hours.
- Termination and Analysis:
 - Stop the reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
 - Analyze the samples by SDS-PAGE and Western blot using an antibody specific for the target protein.
 - The appearance of higher molecular weight bands corresponding to polyubiquitinated target protein indicates successful PROTAC-mediated ubiquitination.

Mandatory Visualization

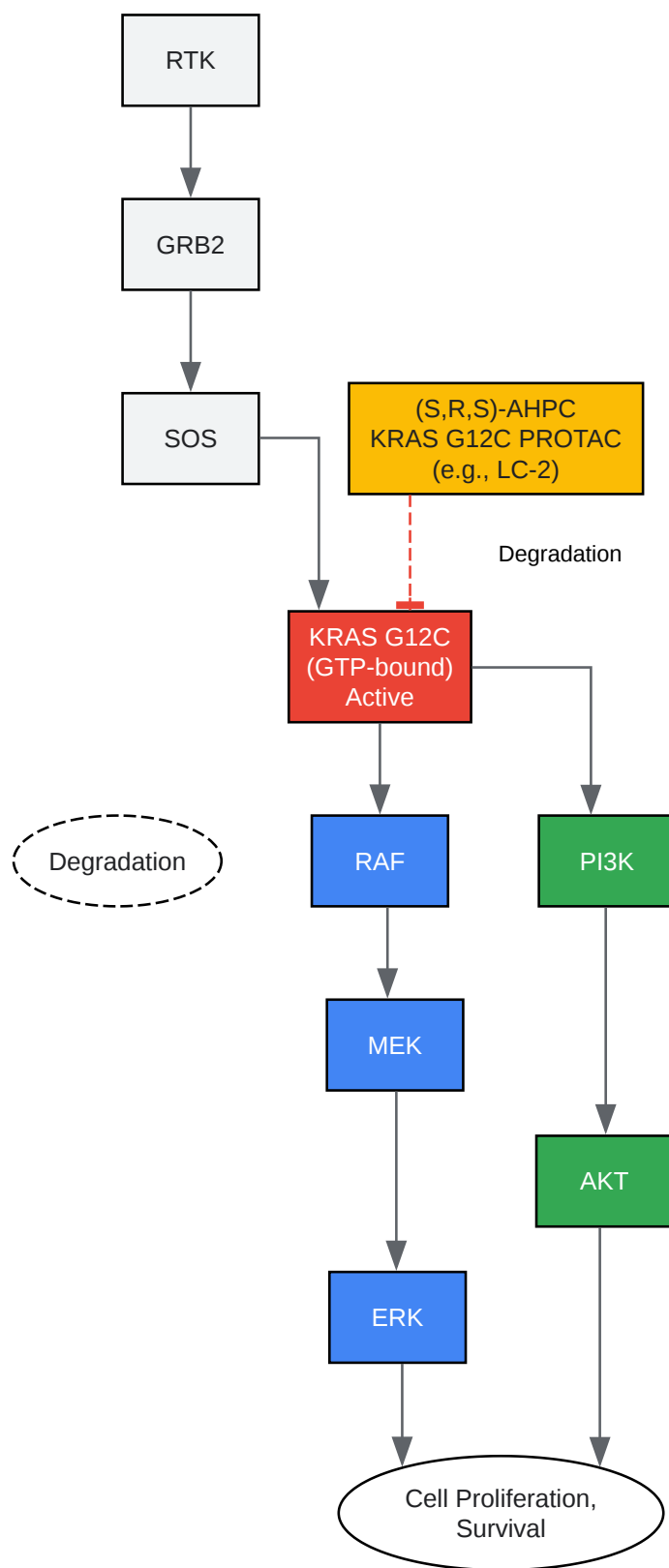
Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by (S,R,S)-AHPC-based PROTACs targeting KRAS G12C, STING, and BRD4.



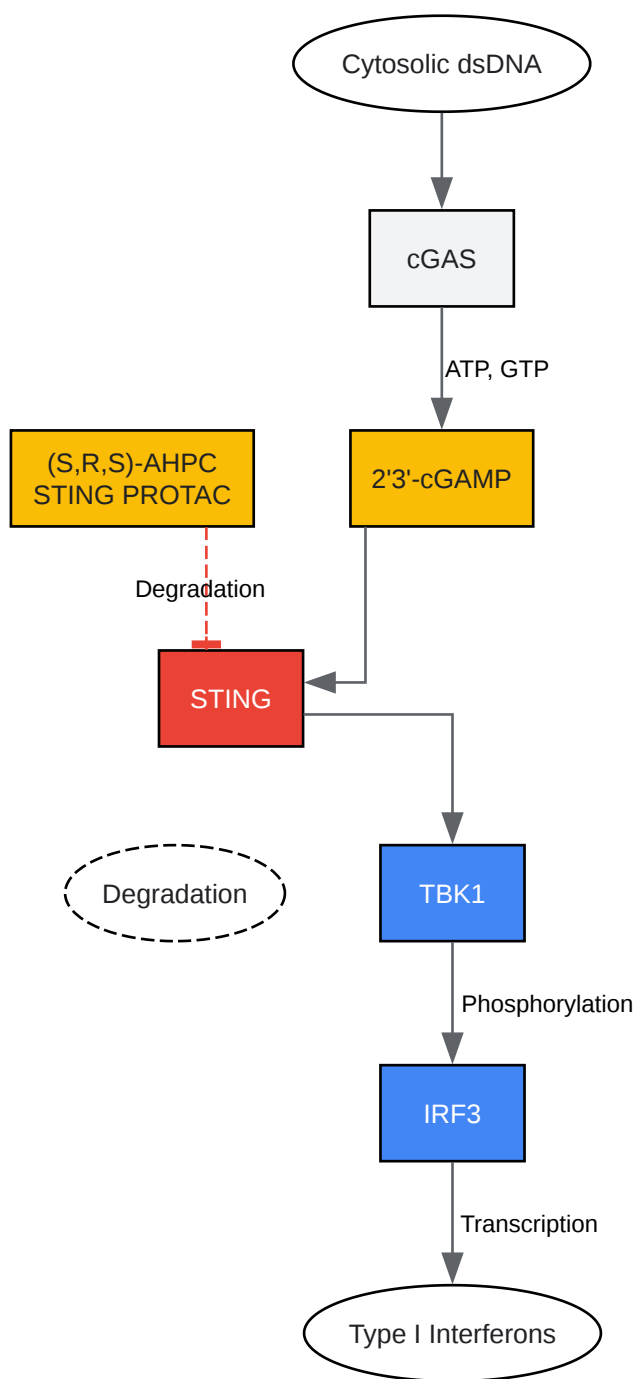
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Caption: General mechanism of action for (S,R,S)-AHPC-based PROTACs.



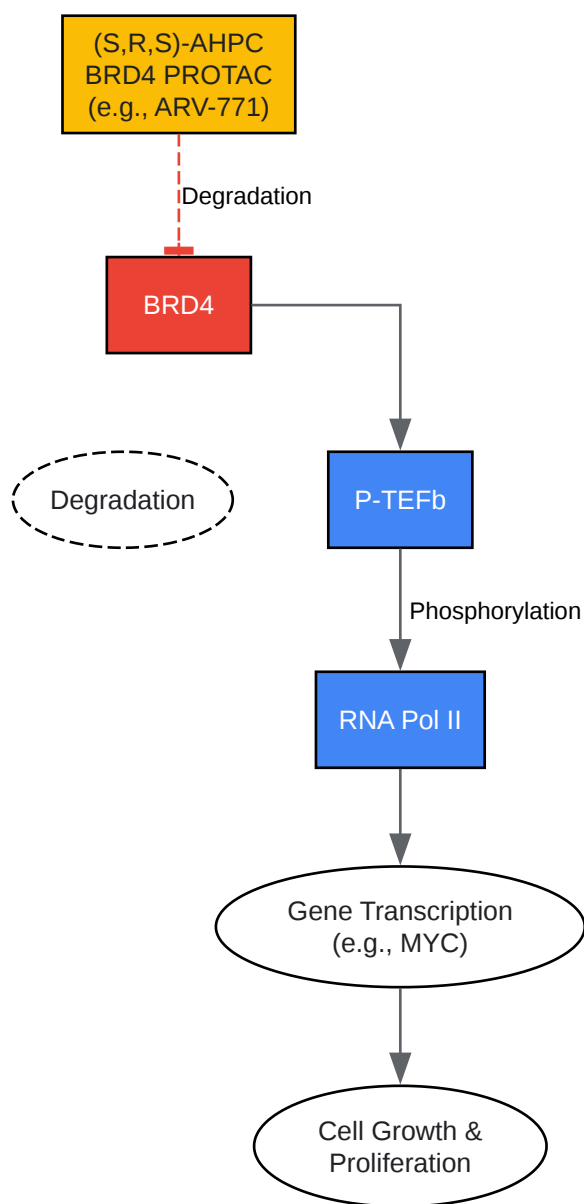
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Caption: KRAS G12C signaling pathway and its inhibition by a PROTAC degrader.



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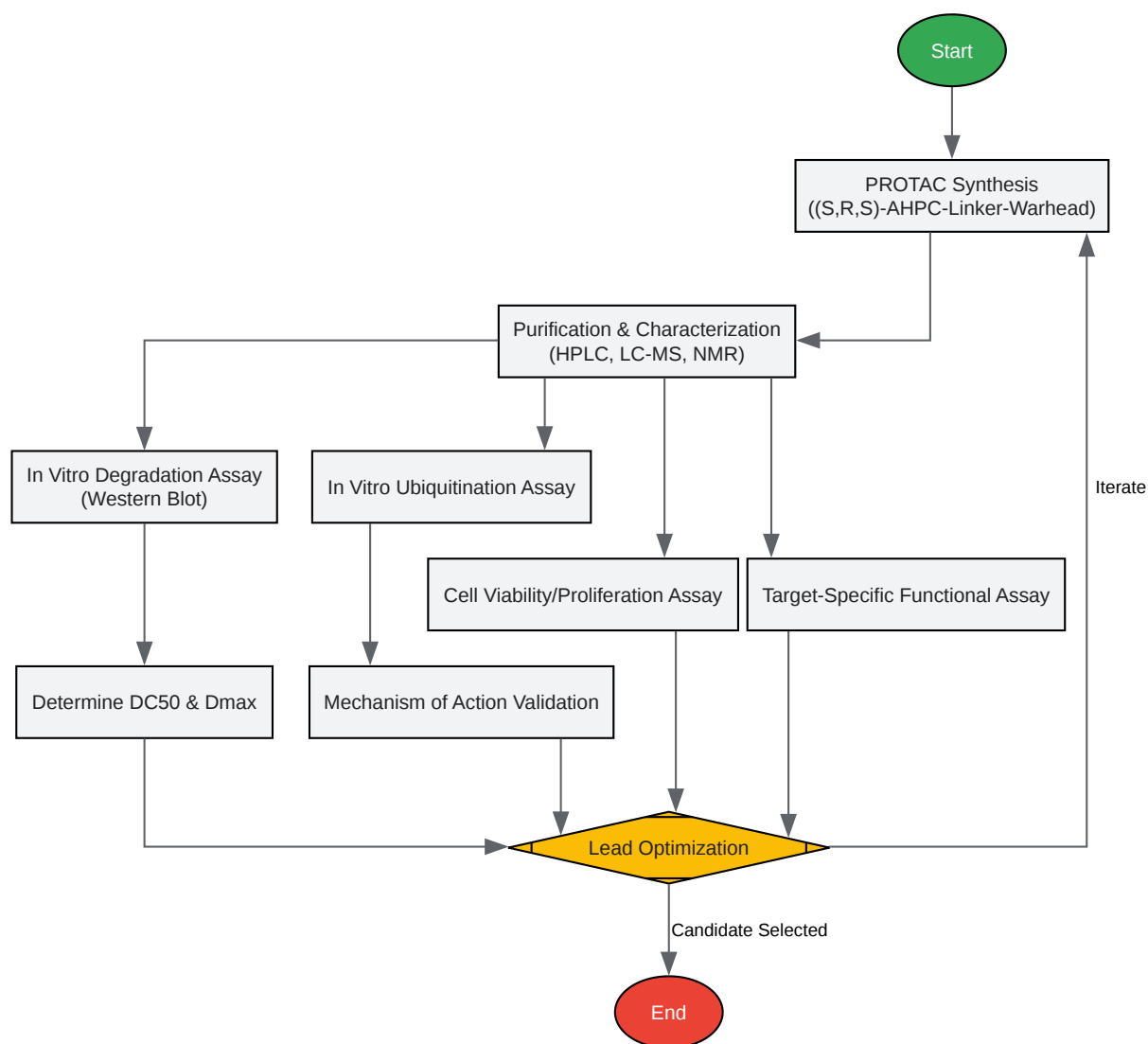
Caption: STING signaling pathway and its modulation by a PROTAC degrader.



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Caption: BRD4-mediated gene transcription and its disruption by a PROTAC degrader.

Experimental Workflows



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Caption: A generalized experimental workflow for the development of (S,R,S)-AHPC-based PROTACs.

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